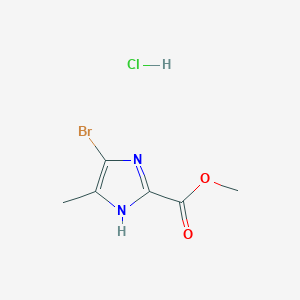

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

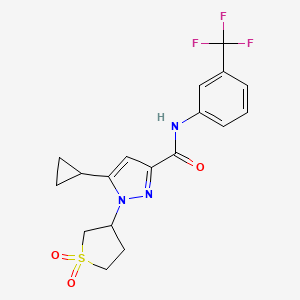

The molecular structure of the related compounds “Methyl 4-bromo-1H-imidazole-2-carboxylate” and “Methyl 4-bromo-1H-imidazole-5-carboxylate” can be represented by the linear formula C5H5BrN2O2 . The InChI codes for these compounds are also provided .Physical and Chemical Properties Analysis

The related compounds “Methyl 4-bromo-1H-imidazole-2-carboxylate” and “Methyl 4-bromo-1H-imidazole-5-carboxylate” are solid at room temperature . They should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Antitumor Activity

A study on the antitumor activity and pharmacokinetics of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), related to Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride, highlighted its significant antitumor activity against various murine tumors when administered intraperitoneally. It demonstrated good activity against L1210 and P388 leukemias, M5076 reticulum cell sarcoma, B16 melanoma, and ADJ/PC6A plasmacytoma, with a notable increase in survival time in treated animals compared to controls (Stevens et al., 1987).

Corrosion Inhibition

Research into the efficiency of imidazole and its derivatives, including 4-methylimidazole and 1-(p-tolyl)-4-methylimidazole, has shown significant corrosion inhibition of copper in acidic environments. These studies reveal that these compounds, related to this compound, possess low activation energies and follow a Freundlich-type isotherm in adsorption behavior, indicating physisorption on the copper surface. The inhibitory efficiency was particularly high for 1-(p-tolyl)-4-methylimidazole (Gašparac, Martin, & Stupnišek-lisac, 2000).

Green Synthesis Applications

The use of Bronsted acidic ionic liquids for the one-pot synthesis of highly substituted imidazoles represents an environmentally friendly approach, showcasing the potential for this compound in green chemistry applications. This method facilitates the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions with excellent yields (Shaterian & Ranjbar, 2011).

Alkylation Research

Research into the alkylation of imidazole-4(5)-carboxylic acid derivatives, including methyl ester with bromoacetic acid and its methyl ester, has yielded significant findings relevant to the chemical manipulation and synthesis of imidazole derivatives. This work has implications for the development of new compounds and further explores the chemical versatility of this compound (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).

Safety and Hazards

将来の方向性

The development of new synthetic methods for imidazole compounds and their derivatives is a topic of ongoing research due to their wide range of applications . Further studies could focus on the synthesis, characterization, and application of “Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride”.

作用機序

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some imidazole derivatives can inhibit certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can influence their stability and efficacy in different environments .

特性

IUPAC Name |

methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWUAZVPAXQBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)OC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870973.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)

![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)

![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)